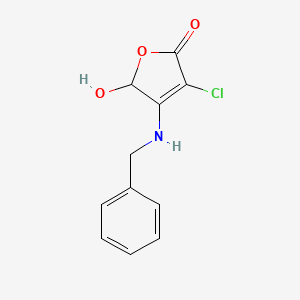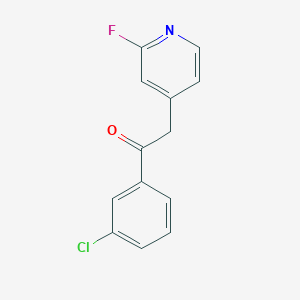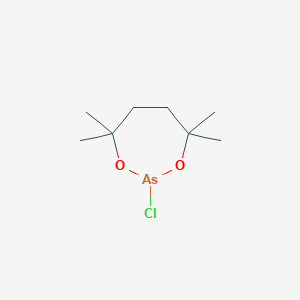
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane is an organoarsenic compound characterized by its unique structure, which includes a dioxarsepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane typically involves the reaction of 4,4,7,7-tetramethyl-1,3,2-dioxarsepane with a chlorinating agent such as thionyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
4,4,7,7-tetramethyl-1,3,2-dioxarsepane+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is typically followed by purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction Reactions: The compound can be reduced to form arsenic(III) derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted dioxarsepanes depending on the nucleophile used.
Oxidation Reactions: Products include arsenic(V) compounds such as arsenates.
Reduction Reactions: Products include arsenic(III) compounds such as arsines.
Applications De Recherche Scientifique
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane involves its interaction with nucleophiles and oxidizing or reducing agents. The molecular targets include various functional groups in organic molecules, leading to substitution, oxidation, or reduction reactions. The pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphosphorinane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide
Uniqueness
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane is unique due to the presence of an arsenic atom in its structure, which imparts distinct chemical reactivity compared to its phosphorus analogs. This uniqueness makes it valuable in specific synthetic applications where arsenic chemistry is advantageous.
Propriétés
Numéro CAS |
482315-47-9 |
|---|---|
Formule moléculaire |
C8H16AsClO2 |
Poids moléculaire |
254.58 g/mol |
Nom IUPAC |
2-chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane |
InChI |
InChI=1S/C8H16AsClO2/c1-7(2)5-6-8(3,4)12-9(10)11-7/h5-6H2,1-4H3 |
Clé InChI |
PPASDGSGJRBHPD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(O[As](O1)Cl)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


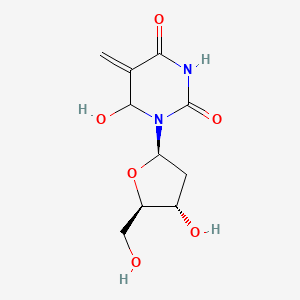
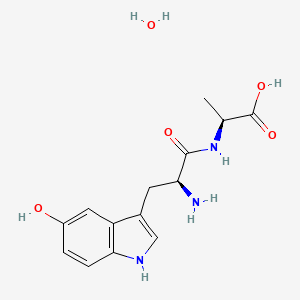

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)

![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)

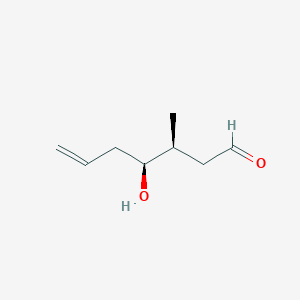

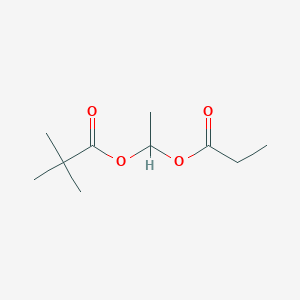
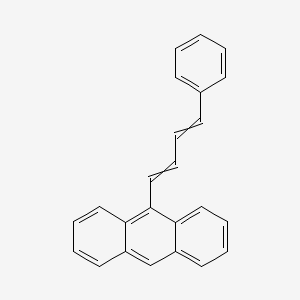
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
